molecular formula C34H32O10 B15146227 (6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone

(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone

Cat. No.: B15146227
M. Wt: 600.6 g/mol
InChI Key: OASRMBZSJNAYKB-FGZHOGPDSA-N
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Description

(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[434935]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone is a complex organic compound characterized by its unique dispiro structure and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core dispiro structure, followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to increase yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The final product is typically purified using chromatographic techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical versatility.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[434935]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone apart from similar compounds is its unique dispiro structure and the presence of multiple methoxy groups

Properties

Molecular Formula

C34H32O10

Molecular Weight

600.6 g/mol

IUPAC Name

(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone

InChI

InChI=1S/C34H32O10/c1-39-23-17-21(19-13-9-7-10-14-19)34(31(37)27(43-5)28(44-6)32(34)38)24(40-2)18-22(20-15-11-8-12-16-20)33(23)29(35)25(41-3)26(42-4)30(33)36/h7-18,21-22H,1-6H3/t21-,22-/m1/s1

InChI Key

OASRMBZSJNAYKB-FGZHOGPDSA-N

Isomeric SMILES

COC1=C[C@@H](C2(C(=C[C@@H](C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)OC)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5

Canonical SMILES

COC1=CC(C2(C(=CC(C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)OC)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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